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Compound of Interest

rac 5-Hydroxymethyl Tolterodine-
di4

Cat. No.: B602739

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl
Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document
details its chemical properties, metabolic pathways, mechanism of action, and relevant
experimental protocols, with a focus on quantitative data and visual representations to support
advanced research and development.

Introduction

rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl
Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a
muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of
deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for
guantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary
application is in pharmacokinetic and metabolic research of tolterodine and its active
metabolite.

Chemical and Physical Properties

rac 5-Hydroxymethyl Tolterodine-d14 is a labeled metabolite of tolterodine.
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Property Value

3-[3-[Bis(1-methylethyl-d7)amino]-1-

Chemical Name
phenylpropyl]-4-hydroxybenzenemethanol

Molecular Formula C22H17D14NO2
Molecular Weight 355.57 g/mol
CAS Number 1185071-13-9
Appearance Solid

o Labeled metabolite of tolterodine for use as an
Application ) ) o )
internal standard in pharmacokinetic studies.

Metabolism of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two
pathways mediated by cytochrome P450 enzymes.[1]

o Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of
tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the
formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are
"extensive metabolizers" for CYP2DG6, this is the predominant pathway.

¢ N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the
dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers"
who have reduced CYP2D6 activity.

The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated
5-carboxylic acid metabolites.

Below is a diagram illustrating the metabolic pathway of Tolterodine.
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Metabolic pathway of Tolterodine.

Mechanism of Action and Signaling Pathway

Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive
antagonists at muscarinic acetylcholine receptors (mMAChRS).[2] These receptors are G-protein

coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context

of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the
detrusor (bladder) smooth muscle, is the primary target.[1]

Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of
acetylcholine, leading to a cascade of intracellular events that ultimately results in the
relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions,
urgency, and frequency.

The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle
involves the Gg/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of
intracellular calcium (Ca?*). The increased cytosolic Ca?*, along with DAG-mediated activation
of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent
muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine
prevents this entire cascade.

Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.
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M3 Muscarinic Receptor Signaling Pathway.
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Quantitative Data
Muscarinic Receptor Binding Affinity

The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor
subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition
constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]

Receptor Subtype Ki (nM)
M1 2.3
M2 2.0
M3 2.5
M4 2.8
M5 29

Pharmacokinetic Parameters of 5-Hydroxymethyl
Tolterodine

The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine
in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl
Tolterodine.
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Parameter Value Population

Tmax (median) ~5 hours Healthy subjects

Terminal Elimination Half-life

) ~5.7 - 5.9 hours Healthy subjects

2

Apparent Oral Clearance Reduced by ~40% in CYP2D6 Patients with Overactive
(CL/F) poor metabolizers Bladder

Apparent Oral Clearance Reduced by ~60% with hepatic  Patients with Overactive
(CL/F) impairment Bladder

Apparent Oral Clearance Reduced by ~50% with CYP3A  Patients with Overactive
(CL/F) inhibitors Bladder

Apparent Oral Clearance Increased ~4-fold with CYP3A Patients with Overactive
(CL/F) inducers Bladder

Experimental Protocols

Synthesis and Purification of rac 5-Hydroxymethyl
Tolterodine-d14

A specific, detailed synthesis protocol for rac 5-Hydroxymethyl Tolterodine-d14 is not publicly
available in the provided search results. However, the general approach for synthesizing
deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the
molecule using deuterated reagents. This can be achieved through methods such as:

o Reductive amination with deuterated reagents: A common method for introducing deuterium
in the N-isopropy! groups.

o Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.
o Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D20.

Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard
purification techniques for isotopically labeled pharmaceuticals include:
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e High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small
molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.qg.,
acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be
employed.

e Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.

o Crystallization: If the compound is a solid, crystallization can be an effective final purification
step.

The purity of the final product should be assessed by HPLC and the isotopic enrichment
determined by mass spectrometry.

Quantification in Biological Matrices by LC-MS/MS

The following provides a general protocol for the quantification of rac 5-Hydroxymethyl
Tolterodine-d14 (as an internal standard) and its non-labeled counterpart in plasma, based on
published methods.

6.2.1. Sample Preparation (Liquid-Liquid Extraction)

e To 100 pL of plasma sample, add 50 pL of the internal standard solution (rac 5-
Hydroxymethyl Tolterodine-d14) of a known concentration.

e Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-
hexane and isopropanol).

» Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and
extraction.

o Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10
minutes).

» Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of
nitrogen.

e Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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6.2.2. LC-MS/MS Conditions
e Liquid Chromatography (LC):

o Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically
used. For example, an Ascentis Express RP amide (50 mm x 4.6 mm, 2.7 um) column.

o Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g.,
10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). Acommon
composition is acetonitrile:20mM ammonium acetate (70:30, v/v).

o Flow Rate: Typically in the range of 0.3-0.6 mL/min.
o Injection Volume: 5-10 pL.
e Mass Spectrometry (MS/MS):
o lonization Mode: Positive electrospray ionization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
» 5-Hydroxymethyl Tolterodine: m/z 342.2 - 223.1
» rac 5-Hydroxymethyl Tolterodine-d14 (Internal Standard): m/z 356.2 - 223.1
6.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal
standard in the unknown samples against a calibration curve prepared with known
concentrations of the analyte and a constant concentration of the internal standard.

Below is a workflow diagram for the LC-MS/MS analysis.
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LC-MS/MS Analysis Workflow.

Conclusion

rac 5-Hydroxymethyl Tolterodine-d14 is an indispensable tool for researchers in the fields of
pharmacology and drug metabolism. Its use as an internal standard allows for accurate and
precise quantification of the active metabolite of tolterodine in various biological matrices. A
thorough understanding of its properties, the metabolic pathways of its parent drug, and its
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mechanism of action is crucial for designing and interpreting pharmacokinetic and
pharmacodynamic studies. This guide provides a foundational resource for scientists and
professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Signal transduction underlying the control of urinary bladder smooth muscle tone by
muscarinic receptors and [3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Interaction between muscarinic receptor subtype signal transduction pathways mediating
bladder contraction - PubMed [pubmed.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to rac 5-Hydroxymethyl Tolterodine-
d14 for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602739#what-is-rac-5-hydroxymethyl-tolterodine-
d14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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